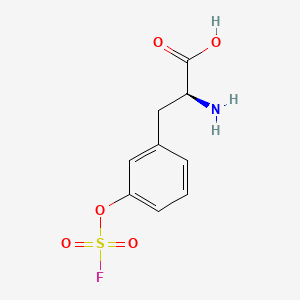
(S)-2-Amino-3-(3-((fluorosulfonyl)oxy)phenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is a versatile compound used in various scientific research fields. Its unique structure, featuring a fluorosulfonyl group, makes it valuable in organic synthesis, chemical biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
This method uses fluorosulfonyl radicals, which are generated from different precursors under specific conditions . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid may involve large-scale fluorosulfonylation processes. These processes are designed to be efficient and cost-effective, utilizing advanced technologies to control reaction parameters and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl fluorides, while reduction may produce amines .
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid has numerous applications in scientific research:
Chemistry: It is used in organic synthesis to introduce fluorosulfonyl groups into molecules.
Biology: The compound is employed in chemical biology for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in materials science for developing new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid involves its interaction with specific molecular targets. The fluorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-fluoropyridine-2-carboxylic acid: This compound also contains a fluorine atom and is used in similar applications.
OXONE®, monopersulfate compound: This compound is used as an oxidizing agent in various chemical reactions.
Uniqueness
(2S)-2-amino-3-{3-[(fluorosulfonyl)oxy]phenyl}propanoic acid is unique due to its specific structure, which allows for versatile applications in different fields. Its ability to form stable covalent bonds with nucleophilic sites makes it particularly valuable in chemical biology and drug discovery .
Propiedades
Fórmula molecular |
C9H10FNO5S |
|---|---|
Peso molecular |
263.24 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(3-fluorosulfonyloxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10FNO5S/c10-17(14,15)16-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
WPRSKRQWRPKKFA-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)OS(=O)(=O)F)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC(=CC(=C1)OS(=O)(=O)F)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


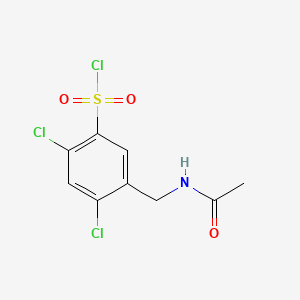
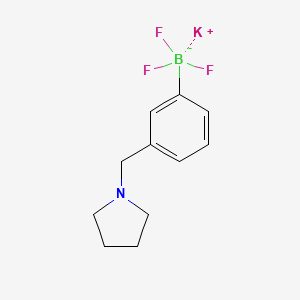

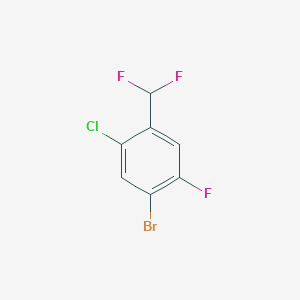
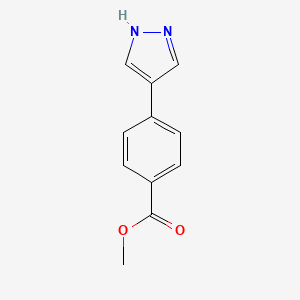
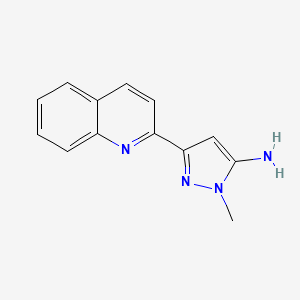

![tert-Butyl 9-hydroxy-9-methyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13486117.png)
![1,9-Dioxaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13486124.png)
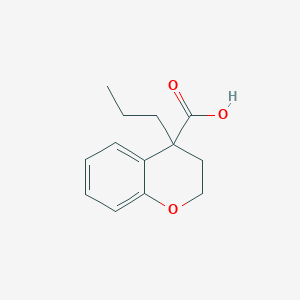
![2,5-Dimethyl-4-[4-(2-methylpropyl)piperazin-1-yl]benzaldehyde](/img/structure/B13486129.png)
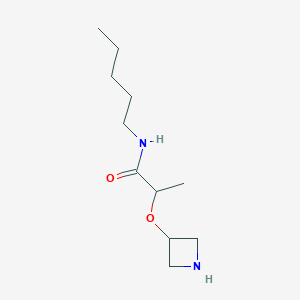
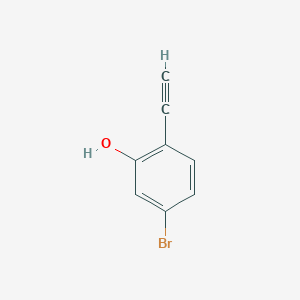
![Potassium trifluoro[(4-methyloxan-4-yl)methyl]boranuide](/img/structure/B13486146.png)
